molecular formula C19H16N6OS2 B2456978 N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921557-36-0

N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2456978
CAS No.: 921557-36-0
M. Wt: 408.5
InChI Key: QXJGPKVEYNPZHB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex hybrid structure, incorporating both a benzothiazole unit and a fused imidazotriazole system linked by a thioacetamide bridge. Benzothiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities . The integration of a sulfur-containing triazole moiety is a strategy often employed to enhance the potential bioactivity and modulate the physicochemical properties of a molecule . This specific architectural combination makes the compound a valuable candidate for screening in various biological assays and for investigating structure-activity relationships (SAR). Its primary research applications include serving as a key intermediate in organic synthesis and as a potential lead compound in the development of new therapeutic agents. Researchers can utilize this chemical to explore its mechanism of action in areas such as enzyme inhibition, given that related structures have shown potent inhibitory activity against specific enzymes . All available data and chemical information pertain to a product intended for laboratory research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS2/c26-16(21-17-20-14-8-4-5-9-15(14)28-17)12-27-19-23-22-18-24(10-11-25(18)19)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJGPKVEYNPZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)N1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The imidazotriazole component further enhances its pharmacological profile. This article aims to explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Benzothiazole Ring : Known for its role in various therapeutic applications.
  • Imidazotriazole Moiety : Contributes to the compound's biological activity through unique interactions with biological targets.

Crystal Structure

Recent studies have provided insights into the crystal structure of the compound, confirming successful acylation and revealing bond lengths and angles consistent with similar structures. The C=O bond length is reported as 1.221(6) Å, indicating strong interactions within the molecule .

Anticancer Activity

Research indicates that compounds containing benzothiazole and imidazotriazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Certain derivatives have shown IC50 values as low as 1.61 µg/mL against specific cancer cell lines, demonstrating potent anticancer activity .
  • Mechanism of Action : The mechanism involves interaction with key proteins such as Bcl-2, leading to apoptosis in cancer cells through hydrophobic contacts and minimal hydrogen bonding .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values of 6.25 µg/mL against various bacterial strains, indicating strong antibacterial activity .
  • SAR Analysis : Structure-activity relationship studies suggest that electron-withdrawing groups on the phenyl ring enhance antimicrobial efficacy .

Anti-inflammatory Effects

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties:

  • In vitro Studies : Compounds have shown the ability to inhibit pro-inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

A study synthesized a series of benzothiazole derivatives linked to acetamide groups and evaluated their biological activity. The results indicated that modifications to the benzothiazole ring significantly influenced cytotoxicity against cancer cell lines.

CompoundIC50 (µg/mL)Activity Type
91.61Anticancer
101.98Anticancer
37a6.25Antimicrobial

Study 2: Imidazotriazole Coupled Compounds

Another study focused on imidazotriazole-coupled compounds derived from noscapine, revealing promising anticancer activities with enhanced selectivity towards cancer cells compared to normal cells.

CompoundCancer Cell LineIC50 (µg/mL)
7aA431<5
11aJurkat<10

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that combines a benzo[d]thiazole moiety with an imidazo[2,1-c][1,2,4]triazole derivative. The synthesis typically involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride, followed by the introduction of the imidazo[2,1-c][1,2,4]triazole group through nucleophilic substitution reactions. The resulting compound is characterized by various techniques including NMR spectroscopy and X-ray crystallography to confirm its structural integrity and purity .

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole and imidazole exhibit notable antimicrobial properties. For instance, compounds incorporating similar structural motifs have demonstrated activity against various strains of bacteria and fungi. The specific compound has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb), showing promising results with IC50 values indicating effective inhibition at low concentrations .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar compounds have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies should focus on evaluating the cytotoxic effects against various cancer cell lines to establish its therapeutic potential .

Anti-inflammatory Effects

Compounds with benzo[d]thiazole structures are known for their anti-inflammatory properties. They may act by inhibiting key inflammatory pathways or cytokine production. Investigating the compound's effects on inflammatory markers in cellular models could provide insights into its therapeutic applications in treating inflammatory diseases .

Case Study 1: Antitubercular Activity

A study evaluated several benzothiazole derivatives for their antitubercular activity. Among these, compounds similar to N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide exhibited selective inhibition against Mtb strains without significant toxicity towards human lung fibroblast cells. This selectivity is crucial for developing targeted therapies that minimize side effects .

Case Study 2: Anticancer Screening

Another research project involved screening a library of benzothiazole-containing compounds for anticancer activity. The results indicated that modifications on the imidazole ring significantly enhanced cytotoxicity against breast cancer cell lines. This suggests that further optimization of the compound's structure could yield even more potent anticancer agents .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound ABenzothiazole + ImidazoleAntimicrobial
Compound BBenzothiazole + TriazoleAnticancer
Compound CBenzothiazole + ThioamideAnti-inflammatory

Preparation Methods

Classical Cyclization of Anilines

The benzo[d]thiazole ring is synthesized via oxidative cyclization of substituted anilines with potassium thiocyanate (KSCN) in acidic media. For example:

  • Substituted aniline (e.g., 2-aminothiophenol) reacts with KSCN in HCl/EtOH at 80°C for 6 hours.
  • Intermediate thiourea forms, which undergoes intramolecular cyclization upon oxidation with H₂O₂ or FeCl₃.
  • 2-Aminobenzothiazole is isolated in 65–85% yield after recrystallization from ethanol.

Key challenges include controlling oxidation states and minimizing disulfide byproducts.

Construction of the Imidazo[2,1-c]triazole System

Hydrazine-Mediated Cyclization

The imidazo-triazole scaffold is synthesized from 2-hydrazinylbenzothiazole precursors:

  • 2-Hydrazinylbenzothiazole (K ) reacts with formic acid at 120°C to form 1,2,4-triazole rings.
  • Electrophilic substitution with phenylacetyl chloride introduces the 7-phenyl group.
  • Reductive cyclization using NaBH₄ in THF yields the 6,7-dihydro-5H-imidazo[2,1-c]triazole core.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

  • 2-Phenylacetyl isothiocyanate reacts with o-phenylenediamine in acetonitrile under MW (80°C, 2 min).
  • Thiourea intermediate cyclizes in DMF at 150°C (MW, 5 min) to form the triazole ring.
  • Yields improve from 10–72% (conventional heating) to 85–92% (MW).

Thioacetamide Bridge Formation

Mercapto Intermediate Activation

The 3-mercapto group on the triazole (B ) is activated for nucleophilic substitution:

  • B is treated with NaH in dry THF to generate the thiolate anion.
  • Chloroacetyl chloride (C ) is added dropwise at 0°C, forming 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide.
  • Thioether coupling proceeds via SN2 mechanism, yielding the final product after 12 hours at 25°C.

Optimization Data

Parameter Optimal Condition Yield Improvement
Solvent Dry DMF +15%
Temperature 25°C +20% vs. 40°C
Base Et₃N +10% vs. NaHCO₃

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography (hexane:EtOAc, 3:1) removes unreacted starting materials.
  • Recrystallization from ethanol/water (7:3) yields pure product as pale-yellow crystals.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 3.91 (s, 2H, CH₂), 7.36–8.24 (m, 14H, Ar-H), 12.78 (s, 1H, NH).
  • IR (KBr): 3219 cm⁻¹ (NH), 1699 cm⁻¹ (C=O), 1266 cm⁻¹ (C=S).
  • MS : m/z 408.5 [M+H]⁺.

Challenges and Alternative Approaches

Low Yields in Triazole Formation

Conventional methods suffer from yields as low as 10% due to:

  • Decomposition of N,N-dimethylformamide azine dihydrochloride at high temperatures.
  • Competing side reactions forming disulfides or deprotected intermediates.

Microwave and Catalytic Solutions

  • MW irradiation reduces reaction times from hours to minutes, suppressing side reactions.
  • Palladium catalysis (e.g., Pd(OAc)₂) improves cyclization efficiency for sterically hindered substrates.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can intermediates be characterized?

  • Answer : The compound is synthesized via heterocyclization reactions involving thioamide intermediates. For example, analogous bicyclic systems are formed by reacting N-substituted thioamides with concentrated sulfuric acid, followed by isolation of intermediates using TLC and recrystallization . Key characterization methods include:

  • IR spectroscopy : Peaks at 1649–1670 cm⁻¹ (amide C=O stretch) and 1120–1130 cm⁻¹ (C-S stretch) .
  • NMR : δ 7.20–8.96 ppm for aromatic protons and NH groups .
  • X-ray crystallography : Resolves co-crystal structures to confirm molecular geometry and hydrogen bonding .

Q. How is the molecular structure validated to ensure synthetic accuracy?

  • Answer : Multi-modal spectral analysis is critical. For related benzothiazole-triazole hybrids:

  • Mass spectrometry (FAB-MS) : Confirms molecular ions (e.g., m/z = 384 [M+H]⁺) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S within 0.3% of theoretical values) .
  • X-ray diffraction : Provides bond lengths (e.g., C-S = 1.70–1.75 Å) and dihedral angles to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in heterocyclization steps?

  • Answer : Systematic optimization via Design of Experiments (DoE) is recommended. For example:

  • Solvent selection : Ethanol or acetic acid improves solubility of intermediates .
  • Catalyst screening : P2S5 may enhance thioamide formation but requires careful stoichiometric control to avoid side products .
  • Temperature modulation : Extended heating (24–48 hours) at 293–298 K improves cyclization efficiency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Purity standardization : HPLC purity >95% (using C18 columns, acetonitrile/water gradients) .
  • Multi-assay validation : Combine in vitro (e.g., MES test for anticonvulsant activity) and in silico (molecular docking) approaches .
  • Statistical modeling : Use ANOVA to assess inter-laboratory variability in IC50 values .

Q. What in silico methods predict pharmacokinetic properties and target binding?

  • Answer : Computational workflows include:

  • ADMET prediction : SwissADME evaluates logP (1.5–3.5), CNS permeability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina simulates binding to targets like GABA receptors (docking scores ≤ -8.0 kcal/mol indicate strong affinity) .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

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